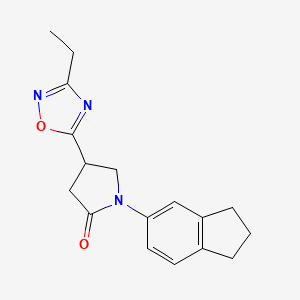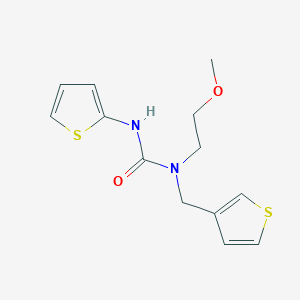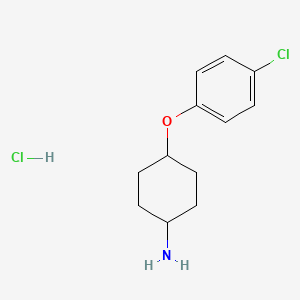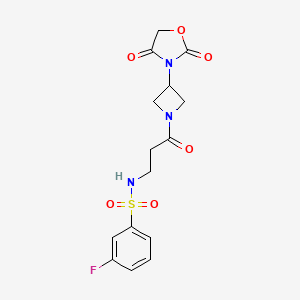![molecular formula C15H14N4O3S2 B2578689 N-[6-(乙基磺酰胺基)-1,3-苯并噻唑-2-基]吡啶-4-甲酰胺 CAS No. 691388-52-0](/img/structure/B2578689.png)
N-[6-(乙基磺酰胺基)-1,3-苯并噻唑-2-基]吡啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring, a pyridine ring, and an ethylsulfamoyl group, which contribute to its unique chemical properties and biological activities.
科学研究应用
准备方法
The synthesis of N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with ethyl chloroformate to form an intermediate, which is then reacted with 4-pyridinecarboxylic acid to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
化学反应分析
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfamoyl group can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium, triethylamine, and sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase and topoisomerase, which are essential for the survival and proliferation of bacterial and cancer cells. By binding to these enzymes, the compound disrupts their normal function, leading to cell death .
相似化合物的比较
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzothiazol-2-yl)pyridine-4-carboxamide: This compound has a similar structure but with a chlorine atom instead of the ethylsulfamoyl group. It exhibits different biological activities and chemical properties.
N-(6-methylbenzothiazol-2-yl)pyridine-4-carboxamide: The presence of a methyl group instead of the ethylsulfamoyl group results in variations in its reactivity and biological activity.
N-(6-aminobenzothiazol-2-yl)pyridine-4-carboxamide:
The uniqueness of N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c1-2-17-24(21,22)11-3-4-12-13(9-11)23-15(18-12)19-14(20)10-5-7-16-8-6-10/h3-9,17H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAZDXMRDQTTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2578607.png)
![6-benzyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2578611.png)
![3,4-DIMETHYL-N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE](/img/structure/B2578615.png)
![1-(4-chlorophenyl)-4-(2-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2578616.png)
![Spiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B2578617.png)


![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2578623.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2578624.png)

![Carbanide;cyclopentene;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]phosphane;iron(2+)](/img/new.no-structure.jpg)

![2-(benzylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2578628.png)
![2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2578629.png)
